7-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
Description
Properties
IUPAC Name |
7-bromo-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClNO3S/c10-6-4-7-5(1-2-9(13)12-7)3-8(6)16(11,14)15/h3-4H,1-2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHVXSDDWHNCPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)S(=O)(=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354963-74-8 | |
| Record name | 7-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-keto ester in the presence of a strong acid.
Bromination: The quinoline derivative is then brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 7-position.
Sulfonylation: The brominated quinoline is sulfonylated using chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group at the 6-position.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The quinoline core can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The bromine atom can be involved in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Cross-Coupling: Palladium catalysts and bases such as potassium carbonate are typical for these reactions.
Major Products
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Cross-Coupled Products: Formed by reactions involving the bromine atom.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of tetrahydroquinoline compounds exhibit antimicrobial properties. 7-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride can be utilized to synthesize new antimicrobial agents. Studies have shown that modifications to the sulfonyl chloride group can enhance the activity against various bacterial strains, making it a candidate for developing new antibiotics .
Anticancer Properties
The compound has been investigated for its anticancer potential. Tetrahydroquinoline derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that specific modifications to the 2-oxo group can lead to increased cytotoxicity against cancer cell lines . This makes this compound a valuable precursor for developing novel anticancer drugs.
Organic Synthesis
Reagent for Chemical Reactions
this compound serves as a versatile reagent in organic synthesis. Its sulfonyl chloride functionality allows it to participate in nucleophilic substitution reactions, making it useful for synthesizing various organic compounds . The ability to introduce sulfonyl groups into other molecules expands its utility in creating complex chemical structures.
Synthesis of Bioactive Molecules
The compound is also employed in the synthesis of bioactive molecules. By modifying its structure through various chemical reactions, researchers can create compounds with specific biological activities. This application is particularly relevant in drug discovery and development processes where targeted modifications are essential for enhancing efficacy and reducing side effects .
Material Science
Development of Functional Materials
In material science, this compound is being explored for its potential to develop functional materials. Its unique chemical properties allow it to be incorporated into polymers and other materials to impart specific functionalities such as conductivity or enhanced mechanical properties . Research is ongoing to evaluate its effectiveness in creating advanced materials for electronic applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 7-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride largely depends on its reactivity towards nucleophiles. The sulfonyl chloride group can react with nucleophilic sites in biomolecules, potentially modifying their function. The bromine atom can participate in cross-coupling reactions, allowing the compound to be incorporated into larger molecular frameworks.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Substituent Effects at Position 7
Sulfonamide Orientation and Regioisomerism
Constitutional isomers of tetrahydroquinoline sulfonamides exhibit stark differences in activity. For instance:
- 6-Chloro-3,4-dihydroquinolin-2(1H)-one-7-sulfonamide derivatives (e.g., analogs 71–73) showed potent activity when the amide orientation was reversed .
Table 2: Impact of Sulfonamide Orientation
| Compound | Activity (nM) | Notes |
|---|---|---|
| 71–73 | <100 | Active constitutional isomers |
| 74a/75a | >5,000 | Weak activity due to unfavorable regiochemistry |
| 74b/75b | Inactive | Complete loss of activity |
Biological Activity
7-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C₉H₈ClN₁O₃S
- Molecular Weight : 245.68 g/mol
- CAS Number : 66657-42-9
Synthesis
The synthesis of this compound involves several steps that typically include the reaction of various precursors under specific conditions. The process is often optimized to enhance yield and purity.
Antitumor Activity
Recent studies have indicated that derivatives of tetrahydroquinoline exhibit significant antitumor properties. For instance, compounds derived from tetrahydroquinoline structures have shown IC50 values lower than that of Doxorubicin, a standard chemotherapeutic agent.
| Compound | IC50 (µg/mL) | Comparison to Doxorubicin |
|---|---|---|
| Compound 32 | 2.5 | More potent |
| Compound 25 | 3 | More potent |
| Doxorubicin | 37.5 | Reference |
These findings suggest that modifications to the tetrahydroquinoline structure can enhance biological efficacy against cancer cells .
Antiviral Activity
Another area of research involves the antiviral potential of tetrahydroquinoline derivatives. In vitro studies have demonstrated activity against various viral strains, including coronaviruses. For instance, certain derivatives displayed promising results in inhibiting viral replication with low cytotoxicity towards mammalian cells.
Study on Antitumor Activity
In a study published in European Journal of Medicinal Chemistry, several tetrahydroquinoline derivatives were synthesized and tested for their antitumor activity. The results indicated that some compounds had IC50 values significantly lower than Doxorubicin, suggesting enhanced potency against cancer cell lines .
Study on Antiviral Activity
A recent investigation focused on the antiviral properties of tetrahydroquinoline derivatives against human coronaviruses. The study highlighted that specific compounds exhibited strong inhibition of viral replication with minimal toxicity to host cells. For example, two compounds showed selective inhibition against strains HCoV-229E and HCoV-OC43 .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Pathways : Some derivatives may inhibit key enzymes involved in cancer cell proliferation or viral replication.
- Induction of Apoptosis : Certain compounds have been shown to induce programmed cell death in tumor cells.
- Antioxidant Properties : The presence of sulfonyl chloride groups may contribute to antioxidant activity, providing additional protective effects against cellular damage.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves bromination and sulfonylation steps. For brominated tetrahydroquinoline derivatives, bromine or NBS (N-bromosuccinimide) in DCM under controlled temperatures (0–25°C) is common . Sulfonyl chloride introduction may require chlorosulfonic acid or SOCl₂, with strict moisture control to avoid hydrolysis. Reaction monitoring via TLC or HPLC is critical, as intermediates like 7-bromo-2-oxo-tetrahydroquinoline may require purification before sulfonylation. Yield optimization depends on stoichiometry (e.g., 1.2–1.5 equivalents of brominating agents) and inert atmospheres .
Q. Which spectroscopic techniques are recommended for structural confirmation and purity assessment?
- Methodological Answer :
- ¹H/¹³C NMR : Key for confirming the tetrahydroquinoline backbone and sulfonyl chloride/bromo substituents. Aromatic protons near the sulfonyl group show downfield shifts (δ 7.5–8.5 ppm) due to electron withdrawal .
- IR Spectroscopy : Confirm sulfonyl chloride (S=O stretch at ~1370 cm⁻¹ and 1180 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₈BrClNO₃S, expected m/z ~359.89) .
- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N ratios .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : The sulfonyl chloride group is moisture-sensitive. Store under inert gas (Ar/N₂) at –20°C in sealed, desiccated containers. Use anhydrous solvents (e.g., dry DCM or THF) during reactions. Decomposition can be monitored via periodic ¹H NMR or HPLC; presence of sulfonic acid byproducts (δ 1.5–2.5 ppm in NMR) indicates hydrolysis .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the sulfonyl chloride group in nucleophilic substitutions?
- Methodological Answer : The sulfonyl chloride acts as an electrophile due to the electron-withdrawing sulfonyl group. In SN2 reactions (e.g., with amines), the leaving group (Cl⁻) is displaced, forming sulfonamides. Kinetic studies using ³⁵Cl NMR or conductivity measurements can track reaction rates. Steric hindrance from the adjacent bromo substituent may slow reactivity, requiring polar aprotic solvents (DMF, DMSO) and elevated temperatures (50–80°C) .
Q. How can researchers resolve contradictions in reported melting points or spectral data across studies?
- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Strategies include:
- Recrystallization : Test solvents (e.g., EtOAc/hexane) to isolate pure polymorphs.
- DSC/TGA : Differentiate melting points caused by decomposition vs. phase transitions.
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 7-chloro analogues in ).
- Collaborative Studies : Replicate synthesis/purification protocols from conflicting reports to identify variables (e.g., drying time, solvent grade) .
Q. What advanced analytical methods detect trace impurities in synthesized batches?
- Methodological Answer :
- HPLC-MS : Use a C18 column (gradient: 10–90% MeCN/H₂O + 0.1% TFA) to separate impurities. MS/MS identifies brominated byproducts (e.g., di-bromo adducts at m/z ~440).
- ICP-OES : Quantify residual metal catalysts (e.g., Pd from coupling reactions) below 10 ppm .
- XRD : Confirm crystalline phase consistency, especially if polymorphic impurities affect reactivity .
Data Contradiction Analysis
Q. How to address conflicting data on the compound’s stability under acidic vs. basic conditions?
- Methodological Answer :
- Controlled Stability Studies : Incubate samples in buffered solutions (pH 1–14) at 25°C/40°C. Monitor degradation via HPLC at 254 nm. Acidic conditions (pH <3) may hydrolyze the sulfonyl chloride to sulfonic acid, while basic conditions (pH >10) could deprotonate the tetrahydroquinoline ring, altering reactivity .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions. Compare results with literature on analogous compounds (e.g., 6-fluoro derivatives in ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
